Cas no 31886-11-0 (Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-)
31886-11-0 structure
Product Name:Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-
Numéro CAS:31886-11-0
Le MF:C22H45NO3
Mégawatts:371.597607374191
CID:300133
Update Time:2023-11-19
Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy- Propriétés chimiques et physiques
Nom et identifiant
-
- Poly(oxy-1,2-ethanediyl),a-[2-[(1-oxooctadecyl)amino]ethyl]-w-hydroxy-
- Ethoxylatedstearamide
- Poly(oxyethylene)stearylamide
- Polyethylene glycol 2-stearamidoethylether
- Polyethylene glycol mono(2-octadecanamidoethyl) ether
- Polyethyleneglycol mono(2-stearamidoethyl)ether
- PEG-4 stearamide
- PEG-6 stearamide
- X4QE4SWS4T
- D74L780KLT
- Stearic monoethanolamide, ethoxylate
- 2-(2-hydroxyethoxy)ethyl stearamide
- Poly(oxy-1,2-ethanediyl), alpha-(2-((1-oxooctadecyl)amino)ethyl)-omega-hydroxy-
- CID 85782123
- Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-
-
- Piscine à noyau: 1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)23-18-20-26-21-19-24/h24H,2-21H2,1H3,(H,23,25)
- La clé Inchi: LFKAKTJJVHTSDI-UHFFFAOYSA-N
- Sourire: O=C(CCCCCCCCCCCCCCCCC)NCCOCCO
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 21
- Complexité: 285
- Surface topologique des pôles: 58.6
Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy- Littérature connexe
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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